molecular formula C20H26N4O2S B4442987 N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide

Cat. No.: B4442987
M. Wt: 386.5 g/mol
InChI Key: XSFTZFJUFPWTHV-UHFFFAOYSA-N
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Description

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a piperidine ring, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and amide formation. The final step involves the attachment of the phenylcarbonyl group, which can be done using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar structural motif but different functional groups.

    Caffeine: An alkaloid with a purine structure, known for its stimulant effects.

Uniqueness

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide is unique due to its combination of a thiadiazole ring and a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzoyl-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-3-7-14(2)18-22-23-20(27-18)21-17(25)15-10-12-24(13-11-15)19(26)16-8-5-4-6-9-16/h4-6,8-9,14-15H,3,7,10-13H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFTZFJUFPWTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide

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